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Cat. No.: B10819312

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-BAY-985 is a potent, ATP-competitive inhibitor of TANK-binding kinase 1 (TBK1) with a
reported IC50 of 1.5 nM.[1][2][3][4] TBK1 is a non-canonical IkB kinase (IKK) that plays a
crucial role in the innate immune response to viral and bacterial infections, as well as in other
cellular processes such as autophagy and cell proliferation. Its involvement in various signaling
pathways has made it an attractive target for the development of therapeutics for inflammatory
diseases and cancer. Accurate and reproducible measurement of the half-maximal inhibitory
concentration (IC50) of compounds like (Rac)-BAY-985 is critical for their preclinical
characterization and drug development.

This document provides detailed protocols for determining the IC50 value of (Rac)-BAY-985
against its primary target, TBK1, using a biochemical assay, and for assessing its effects on cell
viability and target engagement in a cellular context.

Quantitative Data Summary

The following table summarizes the reported IC50 values for BAY-985, a closely related
compound, and (Rac)-BAY-985. These values provide a benchmark for researchers performing
their own IC50 determinations.
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Compound Assay Type Target Reported IC50 Reference

(Rac)-BAY-985 Biochemical TBK1 1.5 nM (11121131141
Biochemical (low

BAY-985 TBK1 2 nM [5][6]
ATP)
Biochemical

BAY-985 _ TBK1 30 nM [5][6]
(high ATP)

BAY-985 Biochemical IKKe 2nM [5][6]

BAY-985 Cellular (pIRF3)  TBK1/IKKe 74 nM [5][6]1[7]
Cellular

BAY-985 SK-MEL-2 cells 900 nM [51[61[7]

(Proliferation)

Cellular
BAY-985 , _ ACHN cells 7260 nM [51I7]
(Proliferation)

Signaling Pathway

TBK1 is a key kinase in the innate immune signaling pathway. Upon activation by various
stimuli, such as viral nucleic acids detected by pattern recognition receptors (PRRs), TBK1
phosphorylates and activates transcription factors, primarily interferon regulatory factor 3
(IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus to induce the
expression of type | interferons and other antiviral genes.
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Caption: TBK1 Signaling Pathway and Inhibition by (Rac)-BAY-985.
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Experimental Protocols
Biochemical IC50 Determination: LanthaScreen® Eu
Kinase Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)
assay to measure the binding and displacement of a fluorescent tracer from the ATP-binding
site of TBK1.

Materials:

Recombinant human TBK1 enzyme

e LanthaScreen® Eu-anti-Tag Antibody

» Alexa Fluor® 647-labeled Kinase Tracer

e Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35)
« (Rac)-BAY-985

o Staurosporine (as a positive control)

o 384-well, low-volume, black microplates

TR-FRET compatible plate reader

Experimental Workflow Diagram:
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Caption: LanthaScreen® Kinase Binding Assay Workflow.

Procedure:

o Compound Preparation: Prepare a serial dilution of (Rac)-BAY-985 in 100% DMSO. A typical
starting concentration is 1 mM. Further dilute the compound in kinase buffer to achieve the
desired final concentrations in the assay.

o Reagent Preparation:

o Prepare a 3X solution of TBK1 enzyme and Eu-anti-Tag antibody in kinase buffer.

o Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in kinase buffer. The optimal
tracer concentration should be at or below its Kd for the kinase.

e Assay Protocol (384-well plate):

o Add 5 L of the serially diluted (Rac)-BAY-985 or control (DMSO for 0% inhibition,
staurosporine for 100% inhibition) to the assay wells.

o Add 5 pL of the 3X TBK1/antibody mixture to each well.

o Add 5 uL of the 3X tracer solution to each well to initiate the binding reaction.

 Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
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o Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, exciting at
approximately 340 nm and measuring emission at 615 nm (Europium donor) and 665 nm
(Alexa Fluor® 647 acceptor).

o Data Analysis:
o Calculate the emission ratio (665 nm / 615 nm) for each well.
o Plot the emission ratio against the logarithm of the inhibitor concentration.

o Fit the data using a sigmoidal dose-response (variable slope) equation to determine the
IC50 value.

Cellular IC50 Determination: CellTiter-Glo® Luminescent
Cell Viability Assay

This protocol measures the number of viable cells in culture based on the quantification of ATP,
which indicates the presence of metabolically active cells.

Materials:

e Cancer cell line of interest (e.g., SK-MEL-2, ACHN)
¢ Cell culture medium and supplements

» (Rac)-BAY-985

o CellTiter-Glo® Luminescent Cell Viability Reagent
e Opaque-walled 96-well or 384-well microplates

e Luminometer

Procedure:

e Cell Seeding: Seed cells in an opaque-walled multiwell plate at a predetermined optimal
density in 100 pL (96-well) or 25 pL (384-well) of culture medium. Incubate for 24 hours.
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o Compound Treatment: Add serial dilutions of (Rac)-BAY-985 to the cells. Include a vehicle
control (DMSO).

 Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours) under standard cell
culture conditions.[8]

e Assay:

o

Equilibrate the plate to room temperature for approximately 30 minutes.

[¢]

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in
each well.[2]

[¢]

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2]

[e]

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
o Data Acquisition: Measure the luminescence using a plate reader.
e Data Analysis:

o Subtract the background luminescence (medium only).

o Normalize the data to the vehicle control (100% viability).

o Plot the percentage of cell viability against the logarithm of the inhibitor concentration and
fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement: Phospho-IRF3 (Ser396)
Assay

This protocol measures the inhibition of TBK1 activity in cells by quantifying the
phosphorylation of its direct substrate, IRF3, at Serine 396. This can be performed using
various methods, such as Western blotting or a sandwich ELISA kit.

Materials:

o Cell line responsive to a TBK1 activator (e.g., HEK293T, THP-1)
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e TBK1 activator (e.g., poly(I:C), cGAMP)

e (Rac)-BAY-985

o Cell lysis buffer

e Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total IRF3
e Secondary antibodies (HRP-conjugated)

e Western blot or ELISA reagents and equipment

Procedure (General Workflow):

o Cell Treatment: Plate cells and allow them to adhere. Pre-treat cells with various
concentrations of (Rac)-BAY-985 for a specified time (e.g., 1-2 hours).

o Stimulation: Stimulate the cells with a TBK1 activator for a short period (e.g., 30-60 minutes)
to induce IRF3 phosphorylation.

o Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing
protease and phosphatase inhibitors.

e Quantification (ELISA Example):

[e]

Use a sandwich ELISA kit for phospho-IRF3 (Ser396).

o

Add cell lysates to the antibody-coated plate.

Follow the kit manufacturer's instructions for incubation with detection antibodies and

[¢]

substrate.

[¢]

Measure the absorbance.
o Data Analysis:

o Normalize the phospho-IRF3 signal to the total IRF3 signal or total protein concentration.
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o Plot the normalized phospho-IRF3 signal against the logarithm of the (Rac)-BAY-985
concentration.

o Fit the data to a dose-response curve to determine the cellular IC50 for TBK1 inhibition.

Conclusion

The protocols outlined in this document provide a comprehensive guide for researchers to
accurately determine the biochemical and cellular IC50 values of (Rac)-BAY-985. The
LanthaScreen® assay offers a robust method for measuring direct engagement with the TBK1
kinase, while the CellTiter-Glo® and phospho-IRF3 assays provide critical information on the
compound's effects on cell viability and target inhibition in a cellular environment. Consistent
and accurate IC50 determination is essential for the continued investigation and potential
clinical development of TBK1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10819312#techniques-for-measuring-rac-bay-985-
ic50-values]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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